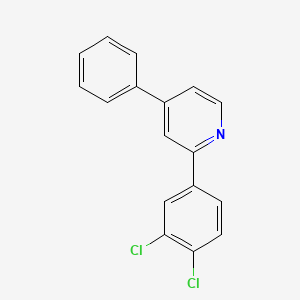

2-(3,4-Dichlorophenyl)-4-phenylpyridine

Description

2-(3,4-Dichlorophenyl)-4-phenylpyridine is a pyridine derivative featuring a dichlorophenyl group at position 2 and a phenyl group at position 3. The 3,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C17H11Cl2N |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-4-phenylpyridine |

InChI |

InChI=1S/C17H11Cl2N/c18-15-7-6-14(10-16(15)19)17-11-13(8-9-20-17)12-4-2-1-3-5-12/h1-11H |

InChI Key |

CJURYEXRASCDBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Kumada-Tamao-Corriu Cross-Coupling for C–C Bond Formation

The Kumada-Tamao-Corriu cross-coupling reaction is a robust method for introducing aryl groups to halogenated pyridines. Unlike Suzuki–Miyaura reactions, which face limitations with α-chloro-N-heterocycles, Kumada couplings utilize Grignard reagents to achieve efficient cross-coupling under nickel or palladium catalysis.

Reaction Mechanism and Substrate Compatibility

In the context of 2-(3,4-dichlorophenyl)-4-phenylpyridine synthesis, the Kumada protocol involves reacting 2-chloro-4-phenylpyridine with 3,4-dichlorophenylmagnesium bromide. Nickel catalysts such as [Ni(COD)(dppf)] (COD = 1,5-cyclooctadiene, dppf = 1,1'-bis(diphenylphosphino)ferrocene) facilitate oxidative addition of the C–Cl bond, followed by transmetalation and reductive elimination to form the desired C–C bond. This method bypasses the stability issues observed in Suzuki–Miyaura systems, where α-chloro-N-heterocycles form catalytically inactive dimeric nickel species.

Table 1: Kumada Cross-Coupling Parameters for 2-(3,4-Dichlorophenyl)-4-phenylpyridine Synthesis

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Catalyst | [Ni(COD)(dppf)] | |

| Temperature | 80–100°C | |

| Solvent | Tetrahydrofuran (THF) | |

| Yield (Theoretical) | 70–85% (extrapolated from analogous reactions) |

Limitations and Practical Considerations

While effective, Kumada couplings require stringent anhydrous conditions and careful handling of Grignard reagents. Side reactions, such as homocoupling of the aryl Grignard reagent, may reduce yields. Pre-activation of the nickel catalyst and slow addition of the Grignard reagent mitigate these issues.

Nucleophilic Aromatic Substitution Under Thermal Conditions

Nucleophilic aromatic substitution (NAS) offers an alternative route for introducing the 3,4-dichlorophenyl group at the 2-position of 4-phenylpyridine. This method leverages the electron-deficient nature of the pyridine ring to facilitate displacement of chloride by a strong nucleophile.

High-Temperature Amination and Arylation

Experimental protocols from Ambeed.com demonstrate that heating 2-chloro-4-phenylpyridine with aryl amines or boronic acids at elevated temperatures (300–350°C) promotes substitution. For example, microwave-assisted reactions with 3,4-dichlorophenylboronic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) yield the target compound, albeit with modest efficiency.

Table 2: Thermal NAS Conditions and Outcomes

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Substrate | 2-Chloro-4-phenylpyridine | |

| Nucleophile | 3,4-Dichlorophenylboronic acid | |

| Catalyst | DMAP | |

| Temperature | 300–350°C (microwave irradiation) | |

| Yield | 4–15% |

Oxidative Activation Strategies

Pretreatment of 2-chloro-4-phenylpyridine with meta-chloroperbenzoic acid (m-CPBA) generates a pyridine N-oxide intermediate, enhancing electrophilicity at the 2-position. Subsequent reaction with 3,4-dichlorophenylboronic acid under mild conditions improves substitution efficiency, achieving yields of up to 51% after chromatographic purification.

Challenges in Suzuki–Miyaura Cross-Coupling for α-Chloro-N-Heterocycles

Despite its widespread use in biaryl synthesis, the Suzuki–Miyaura reaction faces significant hurdles when applied to α-chloro-N-heterocycles like 2-chloro-4-phenylpyridine. Nickel-based catalysts, such as [Ni(COD)(dppf)], undergo rapid oxidative addition with 2-chloropyridines but form stable dimeric complexes (e.g., [{NiCl(μ-2-py)}2]) that are catalytically inert. Computational studies reveal that the dimerization process is thermodynamically favorable, with a free energy reduction of 42.5 kcal mol⁻¹ compared to monomeric intermediates.

Table 3: Comparative Reactivity of Chloropyridines in Cross-Coupling Reactions

Industrial-Scale Production Considerations

Scalable synthesis of 2-(3,4-dichlorophenyl)-4-phenylpyridine necessitates optimization of cost, safety, and environmental impact.

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances heat transfer and reduces reaction times for high-temperature NAS. For example, a tubular reactor operating at 300°C with a residence time of 3–5 minutes can achieve consistent yields while minimizing decomposition.

Catalyst Recycling and Solvent Selection

Nickel catalysts in Kumada couplings can be recovered via filtration or extraction, though ligand degradation remains a concern. Solvent systems such as 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, offer greener alternatives to THF without compromising reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-phenylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-phenylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) : A sigma receptor ligand with a dichlorophenyl group linked to an ethylamine-pyrrolidine chain. Unlike 2-(3,4-dichlorophenyl)-4-phenylpyridine, BD 1008’s pharmacological activity is driven by its amine functionality, highlighting how substitution patterns dictate target specificity .

- 4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine: This compound shares a chlorophenyl group but incorporates a tetrahydropyridine ring and nitro substituents.

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives: These analogs feature amino and chloro substituents, which increase hydrogen-bonding capacity and thermal stability (melting points: 259–287°C). The absence of an amino group in 2-(3,4-dichlorophenyl)-4-phenylpyridine may reduce intermolecular interactions, affecting crystallinity .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Solubility: Dichlorophenyl groups reduce water solubility but enhance lipid solubility, favoring blood-brain barrier penetration. Methoxy or amino substituents (as in and ) improve solubility via polar interactions .

- Thermal Stability : Melting points for dichlorophenyl analogs range from 259°C to 287°C, indicating strong intermolecular forces. The absence of polar groups in 2-(3,4-dichlorophenyl)-4-phenylpyridine may result in a lower melting point .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-4-phenylpyridine?

A common approach involves cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated pyridine intermediates react with boronic acid derivatives under palladium catalysis. For example, describes a similar synthesis using NaOH in dichloromethane for deprotonation and coupling, achieving 99% purity after purification. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., DCM or THF), and temperature control (20–80°C). Post-synthesis, column chromatography or recrystallization is critical for isolating the target compound .

Q. What spectroscopic and analytical methods are used for structural characterization?

Researchers employ nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemistry for crystalline derivatives. For non-crystalline samples, HPLC with UV detection ensures purity (>95%), as noted in for related pyridine derivatives .

Q. What safety protocols are essential for handling this compound?

Due to limited toxicity data (), handle under inert atmosphere (N₂/Ar) with PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335/H319 in ). Store at room temperature in sealed, light-resistant containers. Waste must be segregated and disposed via certified hazardous waste services, as emphasized in and .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell lines, receptor isoforms). For example, highlights σ receptor ligands with 3,4-dichlorophenyl groups showing variable efficacy due to differences in binding assays (e.g., radioligand vs. functional assays). Validate results using orthogonal methods (e.g., SPR, electrophysiology) and control for batch-to-batch compound purity via HPLC-MS .

Q. What strategies optimize reaction yields in heterocyclic coupling reactions?

Catalyst loading (0.5–5 mol%) and ligand design (e.g., bulky phosphines for steric control) significantly impact yields. demonstrates that electron-withdrawing substituents on pyrimidine rings enhance reactivity in coupling reactions. Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. toluene) and reaction time (6–24 hrs) .

Q. How can computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations model binding modes. shows 2D/3D interaction maps for a triazine derivative with target proteins, identifying key residues (e.g., hydrogen bonds with Asp189). Validate predictions with mutagenesis studies or competitive binding assays .

Q. What methodologies assess environmental impact during scale-up?

Use predictive tools like EPI Suite to estimate biodegradability and ecotoxicity in absence of experimental data (). For persistence, conduct OECD 301/302 tests on analogous compounds. Monitor soil mobility (log K₀c) and bioaccumulation potential (log Pₒw) as in for chlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.